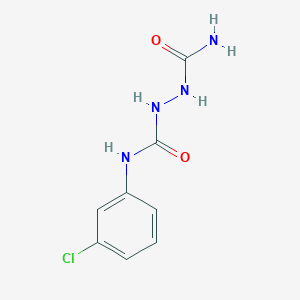![molecular formula C10H13ClN2O3S B6052788 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B6052788.png)
2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide, also known as E-4031, is a chemical compound that belongs to the class of ion channel blockers. This compound has been extensively studied in the field of pharmacology due to its potential therapeutic applications.
Mecanismo De Acción
2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide blocks the hERG potassium channel by binding to a specific site on the channel protein. This binding prevents the movement of potassium ions through the channel, leading to a prolonged cardiac action potential and delayed repolarization. This delay in repolarization can lead to the development of cardiac arrhythmias, including torsades de pointes.
Biochemical and Physiological Effects
2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to blocking hERG channels, 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide has been found to inhibit the activity of the L-type calcium channel, which is involved in cardiac contraction. 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide has also been shown to modulate the activity of the sodium-calcium exchanger, which regulates intracellular calcium concentration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide in lab experiments is its high potency and specificity for hERG channels. This allows researchers to selectively block hERG channels without affecting other ion channels. However, one limitation of using 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide is its potential for off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide. One area of interest is the development of more selective hERG channel blockers with fewer off-target effects. Another area of research is the investigation of the role of hERG channels in other physiological systems, such as the nervous system and the immune system. Additionally, 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide may have potential therapeutic applications in the treatment of cardiac arrhythmias and other diseases related to ion channel dysfunction.
Métodos De Síntesis
2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide can be synthesized by reacting N-methyl-2-chloro-5-nitrobenzamide with ethylamine followed by sulfonation with sulfuric acid. The resulting compound is then reduced with iron powder to obtain 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide in high yield and purity.
Aplicaciones Científicas De Investigación
2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide has been widely used in scientific research to study the role of ion channels in various physiological and pathological conditions. It is a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for repolarization of the cardiac action potential. 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide has been used to investigate the role of hERG channels in cardiac arrhythmias, drug-induced QT prolongation, and sudden cardiac death.
Propiedades
IUPAC Name |
2-chloro-5-(ethylsulfamoyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-3-13-17(15,16)7-4-5-9(11)8(6-7)10(14)12-2/h4-6,13H,3H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFCSJQAPKHUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-chloro-1H-indol-2-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6052708.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6052724.png)
![4-(5-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6052733.png)
![(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6052734.png)


![(1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol](/img/structure/B6052748.png)
![4-chloro-2-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6052752.png)
![(2-{[2-(benzyloxy)-3-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6052753.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6052755.png)
![1,3-dimethyl-5-({[5-(2-naphthyl)-1,2,4-triazin-3-yl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6052756.png)
![4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide](/img/structure/B6052763.png)
![1-butyl-7-ethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B6052774.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B6052777.png)